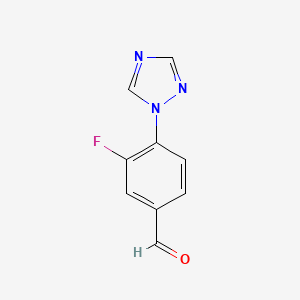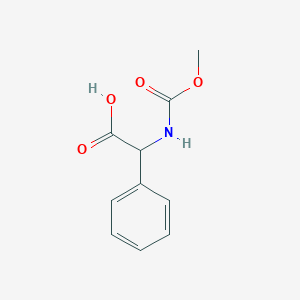
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and a phenyl group attached to the alpha carbon. It is a white to almost white powder or crystalline solid with a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with glycine derivatives under specific conditions. For instance, the Strecker synthesis method can be employed, where benzaldehyde reacts with ammonia and hydrogen cyanide to form phenylglycine, which is then converted to this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethyl acetate as a solvent. The process includes heating the reactants to around 50-60°C, followed by the addition of D-α-phenylethylamine. The mixture is then cooled, and the product is isolated through filtration .
Analyse Des Réactions Chimiques
Types of Reactions: (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a co-initiator in radical photopolymerization.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of biohydrogels and other polymeric materials.
Mécanisme D'action
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid can be compared with other glycine derivatives such as N-phenylglycine and N-carbobenzoxy-L-2-phenylglycine. While N-phenylglycine is known for its use as a biocompatible co-initiator in photopolymerization, this compound offers enhanced stability and efficiency due to its closed carboxyl group . N-carbobenzoxy-L-2-phenylglycine, on the other hand, is characterized by its use in non-linear optical applications .
Comparaison Avec Des Composés Similaires
- N-phenylglycine
- N-carbobenzoxy-L-2-phenylglycine
- N-methoxycarbonyl-L-tert-leucine
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-(methoxycarbonylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13) |
Clé InChI |
GOJLQSAREKTKPT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



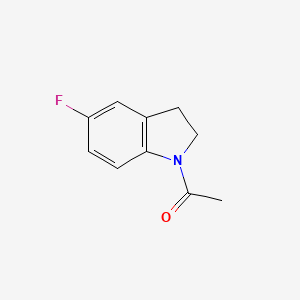
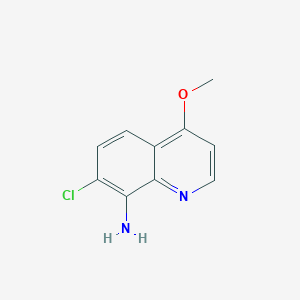
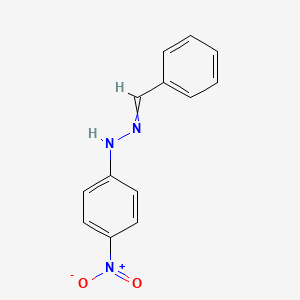
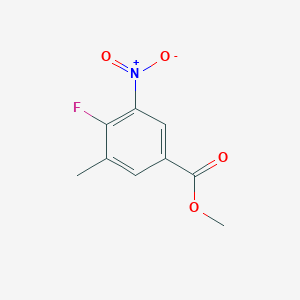
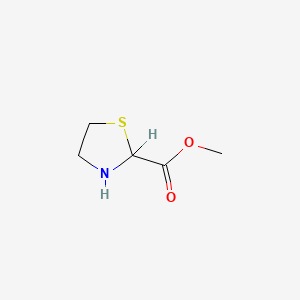
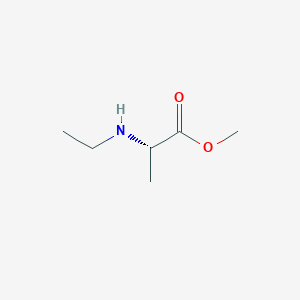
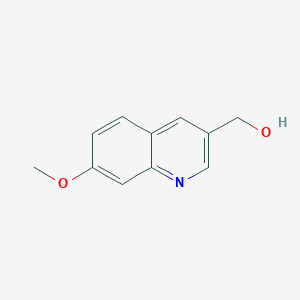
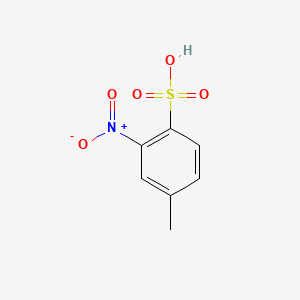
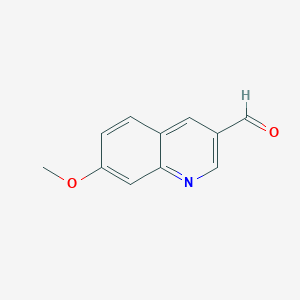
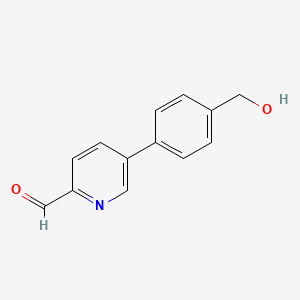
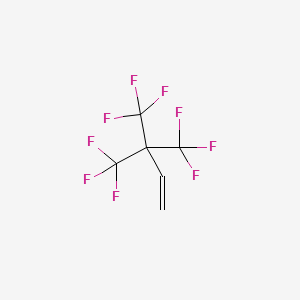
![8-Hydroxy-8-(6-methoxy-3-pyridyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8808676.png)
